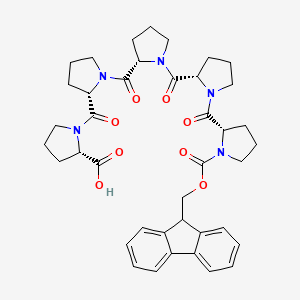

Fmoc-pro-pro-pro-pro-pro-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Fmoc-pro-pro-pro-pro-pro-OH” is a peptide consisting of five proline residues with an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used in peptide synthesis and research due to its unique structural properties and stability. The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the synthesis process.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “Fmoc-pro-pro-pro-pro-pro-OH” involves the stepwise addition of proline residues to a growing peptide chain on a solid support. The process begins with the attachment of the first proline residue to the solid support, followed by the sequential addition of the remaining proline residues. Each addition involves the coupling of an Fmoc-protected proline to the growing chain, followed by the removal of the Fmoc group using a base such as piperidine. The final product is cleaved from the solid support and purified.

Industrial Production Methods

Industrial production of “this compound” follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high efficiency and reproducibility. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product with minimal impurities.

Análisis De Reacciones Químicas

Types of Reactions

“Fmoc-pro-pro-pro-pro-pro-OH” primarily undergoes reactions typical of peptides, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling: Formation of peptide bonds between proline residues using coupling reagents like HBTU or DIC.

Cleavage: Removal of the peptide from the solid support using acidic conditions.

Common Reagents and Conditions

Deprotection: Piperidine in N,N-dimethylformamide (DMF).

Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like N-methylmorpholine (NMM).

Cleavage: Trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products Formed

The major product formed from these reactions is the desired peptide “this compound” with high purity. Side products may include truncated peptides or peptides with incomplete deprotection.

Aplicaciones Científicas De Investigación

“Fmoc-pro-pro-pro-pro-pro-OH” has several applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and folding.

Biology: Investigated for its role in protein-protein interactions and as a building block for designing peptide-based inhibitors.

Medicine: Explored for its potential in developing peptide-based therapeutics and drug delivery systems.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques like HPLC.

Mecanismo De Acción

The mechanism of action of “Fmoc-pro-pro-pro-pro-pro-OH” involves its ability to form stable peptide bonds and adopt specific conformations due to the presence of multiple proline residues. Proline is known for inducing turns and kinks in peptide chains, which can influence the overall structure and function of the peptide. The Fmoc group protects the N-terminal amino group during synthesis and is removed under basic conditions to allow further reactions.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-pro-pro-OH: A shorter peptide with two proline residues.

Fmoc-pro-pro-pro-OH: A peptide with three proline residues.

Fmoc-pro-pro-pro-pro-OH: A peptide with four proline residues.

Uniqueness

“Fmoc-pro-pro-pro-pro-pro-OH” is unique due to its length and the presence of five consecutive proline residues, which can significantly impact its conformational properties and interactions. This compound serves as a valuable tool in studying the effects of proline-rich sequences in peptides and proteins.

Actividad Biológica

Fmoc-Pro-Pro-Pro-Pro-Pro-OH, a derivative of proline, is an important compound in peptide synthesis and drug development. Its unique structure and properties make it a valuable tool in various biological research applications. This article explores the biological activity of this compound, emphasizing its role in peptide synthesis, drug development, and other significant research areas.

Chemical Structure and Properties

- Molecular Formula : C25H26N2O5

- Molecular Weight : 434.48 g/mol

- CAS Number : 129223-22-9

- Physical State : Powder

- Melting Point : 112-115 °C

The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is crucial for solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

1. Peptide Synthesis

This compound is primarily utilized as a building block in the synthesis of peptides. The Fmoc group allows for selective protection during the coupling of amino acids, facilitating complex peptide construction while minimizing side reactions .

Table 1: Applications in Peptide Synthesis

| Application | Description |

|---|---|

| Solid-Phase Peptide Synthesis | Acts as a protecting group for proline residues, enhancing coupling efficiency. |

| Custom Peptide Libraries | Used to create diverse libraries for high-throughput screening of bioactive compounds. |

2. Drug Development

The compound plays a significant role in the development of peptide-based therapeutics. Its ability to form stable structures makes it suitable for designing drugs that target specific biological pathways, particularly in oncology and neuropharmacology .

Case Study: Peptide-Based Cancer Therapeutics

Research has demonstrated that peptides synthesized with Fmoc-Pro-Pro-OH exhibit enhanced binding affinity to cancer-related targets, making them potential candidates for therapeutic development. For instance, studies have shown that modifying peptides with this compound can improve their efficacy against myeloid cell leukemia 1 (MCL-1) proteins, which are implicated in tumor survival .

3. Bioconjugation

This compound is also employed in bioconjugation processes, where it helps attach therapeutic agents to targeting moieties. This enhances the delivery of drugs or imaging agents specifically to diseased tissues, particularly in cancer therapy .

4. Neuroscience Research

In neuroscience, this compound aids in the synthesis of neuropeptides that are vital for studying neurological functions and disorders. Its application in neuropharmacology has contributed to advancements in understanding neurodegenerative diseases and developing potential treatments .

Research Findings

Several studies highlight the versatility and effectiveness of this compound in various applications:

- Electrochemical Peptide Synthesis : A study indicated that using this compound can facilitate electrochemical methods for peptide synthesis, demonstrating its adaptability in modern synthetic techniques .

- Impurity Formation Analysis : Research analyzing impurity formation during SPPS revealed that Fmoc-Pro-Pro-OH has a low tendency to generate impurities, making it a reliable choice for high-purity peptide synthesis .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47N5O8/c46-35(42-20-7-16-32(42)37(48)44-22-9-18-34(44)39(50)51)30-14-5-19-41(30)36(47)31-15-6-21-43(31)38(49)33-17-8-23-45(33)40(52)53-24-29-27-12-3-1-10-25(27)26-11-2-4-13-28(26)29/h1-4,10-13,29-34H,5-9,14-24H2,(H,50,51)/t30-,31-,32-,33-,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCVUQLIZRCKFZ-LJADHVKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)N8CCCC8C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)N8CCC[C@H]8C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.